molecular formula C10H9FN2 B13008710 2-Amino-4-cyclopropyl-6-fluorobenzonitrile

2-Amino-4-cyclopropyl-6-fluorobenzonitrile

Cat. No.: B13008710
M. Wt: 176.19 g/mol
InChI Key: HCUGRIPJEFCATO-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropyl-6-fluorobenzonitrile is an organic compound with the molecular formula C10H9FN2 It is a derivative of benzonitrile, featuring an amino group at the second position, a cyclopropyl group at the fourth position, and a fluorine atom at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopropyl-6-fluorobenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopropyl-2-fluorobenzonitrile.

    Amination Reaction: The key step involves the introduction of the amino group at the second position. This can be achieved through a nucleophilic aromatic substitution reaction using ammonia or an amine source under appropriate conditions.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures ranging from 100°C to 150°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopropyl-6-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-Amino-4-cyclopropyl-6-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopropyl-6-fluorobenzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-fluorobenzonitrile: Similar in structure but lacks the cyclopropyl group.

    4-Cyclopropyl-2-fluorobenzonitrile: Similar in structure but lacks the amino group.

    2-Amino-4-cyclopropylbenzonitrile: Similar in structure but lacks the fluorine atom.

Uniqueness

2-Amino-4-cyclopropyl-6-fluorobenzonitrile is unique due to the presence of all three functional groups (amino, cyclopropyl, and fluorine) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

2-amino-4-cyclopropyl-6-fluorobenzonitrile

InChI

InChI=1S/C10H9FN2/c11-9-3-7(6-1-2-6)4-10(13)8(9)5-12/h3-4,6H,1-2,13H2

InChI Key

HCUGRIPJEFCATO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C(=C2)F)C#N)N

Origin of Product

United States

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